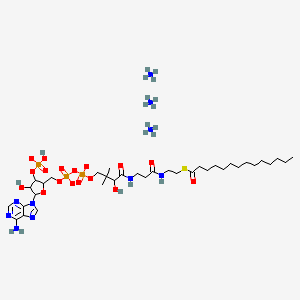

myristoyl Coenzyme A (ammonium salt)

説明

Significance of Fatty Acyl-CoAs in Fundamental Cellular Processes

Fatty acyl-CoAs are central intermediates in cellular metabolism, formed when Coenzyme A (CoA) is enzymatically joined with a fatty acid. creative-proteomics.com This activation is a crucial first step for the metabolism of long-chain fatty acids. nih.gov These molecules are not merely intermediates but also act as critical regulatory molecules within the cell. nih.gov

The importance of fatty acyl-CoAs is evident in several core processes:

Fatty Acid Metabolism : Fatty acyl-CoAs are at the heart of fatty acid oxidation, a primary energy-generating process that occurs in the mitochondria. creative-proteomics.com They are substrates for β-oxidation, which breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, ultimately leading to ATP synthesis. creative-proteomics.combyjus.com Conversely, acetyl-CoA, derived from various sources including fatty acyl-CoA degradation, serves as the fundamental building block for synthesizing long-chain fatty acids for lipid production. creative-proteomics.com

Synthesis of Complex Lipids : Long-chain acyl-CoAs are essential substrates for the synthesis of a wide array of complex lipids. nih.gov These include structural lipids like phospholipids (B1166683), which form cellular membranes, and storage lipids such as triacylglycerols. creative-proteomics.comnih.gov They are also involved in the production of signaling molecules like ceramide and diacylglycerol. nih.gov

Cellular Signaling and Regulation : Beyond their metabolic roles, fatty acyl-CoAs can directly influence cellular function. nih.gov They can act as allosteric modulators of enzymes and are known to be ligands for transcription factors, thereby participating in intracellular signaling pathways. nih.gov The cell maintains a careful balance of these molecules, as their excess has been linked to cellular dysfunction, a state often referred to as lipotoxicity. nih.gov The conversion of hydrophobic fatty acids into amphipathic acyl-CoAs is a key strategy cells use to manage these molecules and direct them toward specific metabolic fates. nih.gov

Overview of Myristoyl Coenzyme A's Pivotal Role in Biological Systems

Myristoyl Coenzyme A's primary and most studied role is as the donor of the myristoyl group in a widespread post-translational modification known as N-myristoylation. coenzalabs.comtargetmol.com This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, via an amide bond to the N-terminal glycine (B1666218) residue of a target protein. wikipedia.org The reaction is catalyzed in the cytoplasm by the enzyme N-myristoyltransferase (NMT). wikipedia.orgsergey.science

The attachment of this myristoyl group, sourced from myristoyl-CoA, has profound consequences for the protein's function and localization:

Membrane Targeting and Anchoring : The myristoyl group acts as a hydrophobic anchor, facilitating weak protein-lipid interactions that help tether the modified protein to cellular membranes. wikipedia.orgcreative-proteomics.com This is crucial for the correct subcellular localization of many proteins, ensuring they are positioned where they can perform their specific functions, such as on the plasma membrane, endoplasmic reticulum, or Golgi apparatus. nih.govcreative-proteomics.com

Signal Transduction : A vast number of myristoylated proteins are key components of signal transduction pathways. nih.govwikipedia.org By localizing signaling proteins (e.g., kinases and G-protein alpha-subunits) to membranes, myristoylation facilitates their interaction with other signaling molecules and regulates their activity. wikipedia.orgnih.gov For example, the localization of the endothelial nitric oxide synthase (eNOS) to the cell membrane is dependent on myristoylation and is critical for its function. nih.gov

Protein-Protein Interactions : The myristoyl group can directly participate in protein-protein interactions. wikipedia.orgnih.gov In some cases, the lipid moiety can fit into hydrophobic pockets of other proteins, mediating complex formation and downstream signaling events. nih.gov

The "Myristoyl Switch" : The myristoyl group is not always exposed. In some proteins, it can be sequestered within a hydrophobic pocket of the protein itself. wikipedia.org Its exposure can be regulated by a secondary signal, such as ligand binding or another post-translational modification. nih.gov This mechanism, known as a "myristoyl switch," allows for tight control over the protein's membrane association and, consequently, its activity. wikipedia.orgnih.gov

This modification is found in a diverse range of organisms, including animals, plants, fungi, and even viruses, which utilize the host cell's NMT to myristoylate their own proteins, highlighting its fundamental biological importance. wikipedia.orgnih.gov

Evolution of Research Perspectives on Myristoyl Coenzyme A

The understanding of myristoyl-CoA's significance has evolved considerably since the initial discovery of myristoylated proteins.

Early Discoveries : The first N-myristoylated proteins were identified in 1982, when a research lab identified the N-terminal blocking group on the catalytic subunit of cyclic AMP-dependent protein kinase as myristate. wikipedia.orgsergey.science This discovery opened the door to recognizing a new type of protein modification.

Elucidation of the Enzymatic Machinery : Following the discovery of the modification, research focus shifted towards understanding the mechanism of attachment. This led to the identification and characterization of myristoyl-CoA:protein N-myristoyltransferase (NMT), the enzyme that catalyzes the transfer of myristate from myristoyl-CoA to proteins. sergey.sciencenih.gov Studies revealed that NMTs are ubiquitous in eukaryotes and that mammals possess two distinct isozymes, NMT1 and NMT2, with differing substrate affinities and biological roles. nih.govnih.gov

Functional Roles and "Myristoyl Switches" : In the 1990s and beyond, research expanded to delineate the functional consequences of myristoylation. It became clear that this lipid modification was a key determinant of protein localization and was integral to numerous signal transduction pathways. nih.govwikipedia.org The concept of the "myristoyl switch" emerged, providing a model for how the function of myristoylated proteins could be dynamically regulated. wikipedia.orgnih.gov

Therapeutic Targeting : With the established importance of NMT and myristoylation in cellular processes like cell proliferation and in the life cycle of pathogens like viruses and protozoa, myristoyl-CoA and the NMT enzyme have become subjects of therapeutic interest. coenzalabs.comnih.govbiosynth.com Researchers have synthesized non-hydrolyzable analogues of myristoyl-CoA to act as potent inhibitors of NMT, with potential applications as anticancer and antiviral agents. nih.govnih.gov Current research continues to explore the intricate roles of myristoylation in health and disease, from immune responses to cancer and infectious diseases. nih.govnih.gov

特性

分子式 |

C35H71N10O17P3S |

|---|---|

分子量 |

1029.0 g/mol |

IUPAC名 |

triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |

InChIキー |

DSAPDQDCGNIALG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

製品の起源 |

United States |

Enzymatic Synthesis and Metabolic Integration of Myristoyl Coenzyme a

Biosynthesis of Myristoyl Coenzyme A from Myristic Acid and Coenzyme A

The formation of myristoyl-CoA from myristic acid and coenzyme A is an essential activation step that prepares the fatty acid for metabolic reactions. wikipedia.org This process is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. wikipedia.org

Myristoyl-CoA Ligase (Acyl-CoA Synthetase) Activity and Catalysis

The catalytic mechanism of long-chain fatty acyl-CoA synthetase is described as a "bi uni uni bi ping-pong" mechanism. wikipedia.org This terminology indicates that two substrates enter the enzyme, and a product is released before the next substrate binds. wikipedia.org The enzyme possesses a fatty acid-binding tunnel and an ATP binding site. wikipedia.org The binding of ATP induces a conformational change, opening the fatty acid-binding tunnel. wikipedia.org

Myristoyl-CoA Synthetase Activity and Specificity

Myristoyl-CoA synthetase exhibits specificity for its substrates. Studies have shown an inverse relationship between the polarity of the C14 fatty acid substrate and the activity of myristoyl-CoA synthetase. nih.gov This suggests that the enzyme preferentially binds less polar fatty acids. Research on various fatty acid analogs indicates that myristate likely binds to the synthetase in a bent conformation, with a notable bend around the C5-C6 position. nih.gov While the synthetase can accommodate a broader range of acyl chain properties compared to myristoyl-CoA:protein N-myristoyltransferase (NMT), both enzymes show a preference for less polar acyl chains. nih.gov The acyl-CoA binding sites of human and Saccharomyces cerevisiae NMTs appear to be highly conserved. nih.gov

ATP Dependence in Myristoyl Coenzyme A Formation

The formation of myristoyl-CoA is an energy-dependent process that requires the hydrolysis of ATP. nih.gov Acyl-CoA synthetases utilize the energy from ATP to activate the fatty acid, specifically converting one molecule of ATP to AMP and pyrophosphate. wikipedia.org This reaction is equivalent to the consumption of two ATP molecules because the pyrophosphate is subsequently cleaved into two inorganic phosphate (B84403) molecules, breaking a high-energy phosphate bond. wikipedia.org This significant energy input ensures that the formation of the thioester bond is thermodynamically favorable and drives the reaction forward. The ATP-driven synthesis of malonyl-CoA, a key component in fatty acid synthesis, further highlights the importance of ATP in providing the necessary energy for these biosynthetic pathways. pnas.org

Involvement in Core Lipid Metabolism Pathways

Once synthesized, myristoyl-CoA is a key player in several fundamental lipid metabolism pathways, serving as both a substrate for energy production and a building block for more complex lipids.

Fatty Acid Anabolism and Catabolism

Myristoyl-CoA is centrally involved in both the synthesis (anabolism) and breakdown (catabolism) of fatty acids.

Anabolism (Fatty Acid Synthesis): Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. oup.comkhanacademy.org The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction that consumes ATP. khanacademy.org The growing fatty acid chain is elongated by the sequential addition of two-carbon units derived from malonyl-CoA. libretexts.org While myristoyl-CoA itself is a product of fatty acid synthesis, the pathway can continue to elongate shorter acyl-CoAs to produce myristoyl-CoA and other longer-chain fatty acids. researchgate.net

Catabolism (Beta-Oxidation): Beta-oxidation is the metabolic process by which fatty acid molecules are broken down to produce energy. libretexts.orgnih.gov Myristoyl-CoA is a substrate for the second pass of the beta-oxidation spiral. nih.govreactome.org In this cycle, myristoyl-CoA undergoes a series of four enzymatic reactions:

Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond. libretexts.org

Hydration by enoyl-CoA hydratase. nih.gov

Oxidation by 3-hydroxyacyl-CoA dehydrogenase. nih.gov

Thiolysis by ketoacyl-CoA thiolase, which cleaves the chain to produce lauroyl-CoA (a 12-carbon acyl-CoA) and acetyl-CoA. libretexts.orgnih.gov

This process continues, shortening the fatty acyl-CoA chain by two carbons in each cycle and generating acetyl-CoA, NADH, and FADH2, which are used to produce ATP. nih.govresearchgate.net The catabolism of one molecule of myristic acid through beta-oxidation yields seven molecules of acetyl-CoA after six cycles. libretexts.org

Role in De Novo Phosphatidylinositol Synthesis

Myristoyl-CoA also serves as a substrate in the de novo synthesis of phosphatidylinositol (PI), a minor but crucial phospholipid with significant roles in cellular signaling and membrane trafficking. caymanchem.commerckmillipore.com The de novo synthesis of PI occurs at the endoplasmic reticulum. merckmillipore.comucl.ac.uk The pathway begins with the acylation of glycerol-3-phosphate to form phosphatidic acid (PA). ucl.ac.uknih.gov PA is then converted to CDP-diacylglycerol, which subsequently reacts with inositol (B14025) to form PI. ucl.ac.uknih.gov Studies have indicated that the fatty acyl-CoA composition influences the species of PI synthesized. lipotype.com While newly synthesized PI is enriched in saturated and monounsaturated fatty acids, it undergoes remodeling to achieve its characteristic acyl chain composition, which is predominantly stearic acid at the sn-1 position and arachidonic acid at the sn-2 position. merckmillipore.comucl.ac.uk

Contribution to Sphingolipid and Ceramide Biosynthesis

Myristoyl-CoA plays a significant, multifaceted role in the biosynthesis of sphingolipids and their central precursor, ceramide. The de novo synthesis of sphingolipids begins with the condensation of a fatty acyl-CoA and serine. nih.govnih.gov While palmitoyl-CoA is the canonical substrate, recent studies have highlighted that the enzyme serine palmitoyltransferase (SPT), particularly with the inclusion of the SPTLC3 subunit, can also utilize myristoyl-CoA, leading to the formation of d16:0 sphingoid bases. nih.govresearchgate.net

A crucial point of regulation involves the enzyme dihydroceramide (B1258172) desaturase 1 (DES1), which catalyzes the final step in de novo ceramide synthesis by introducing a double bond into dihydroceramide. nih.govresearchgate.netnih.gov DES1 is a myristoylated protein, meaning it undergoes a post-translational modification where a myristoyl group from myristoyl-CoA is covalently attached to its N-terminal glycine (B1666218) residue. nih.govresearchgate.net This N-myristoylation is critical for the enzyme's activity. Studies have shown that the myristoylation of DES1 significantly increases its catalytic activity, thereby enhancing the production of ceramide. nih.govresearchgate.netnih.gov The activity of wild-type DES1 has been observed to increase linearly with rising concentrations of myristic acid supplied to cells, a phenomenon attributed to the increased availability of myristoyl-CoA for the N-myristoylation of the enzyme. nih.gov

Table 1: Role of Myristoyl-CoA in Sphingolipid Biosynthesis

| Process | Enzyme | Role of Myristoyl-CoA | Outcome |

| Sphingoid Base Synthesis | Serine Palmitoyltransferase (SPT) with SPTLC3 | Substrate | Formation of d16:0 sphingoid bases |

| Ceramide Synthesis Regulation | Dihydroceramide Desaturase 1 (DES1) | Allosteric activator via N-myristoylation | Increased DES1 activity and ceramide production |

Myristoyl Coenzyme A as a Substrate in Fatty Acid Desaturation

Myristoyl-CoA also serves as a direct substrate for fatty acid desaturase enzymes, which are responsible for introducing double bonds into saturated fatty acyl chains, a process fundamental to maintaining membrane fluidity and producing signaling molecules. nih.gov

Desaturation of Myristoyl-CoA to Myristoleoyl-CoA

The enzyme stearoyl-CoA desaturase 1 (SCD1) catalyzes the introduction of a cis-double bond at the delta-9 position of fatty acyl-CoAs. nih.gov Myristoyl-CoA is a substrate for this reaction, leading to the formation of myristoleoyl-CoA (14:1n-5). The structure of mammalian SCD1 reveals a substrate-binding tunnel that can accommodate fatty acyl chains of varying lengths, including myristoyl-CoA. nih.gov This desaturation reaction is a critical step in diversifying the cellular pool of fatty acids and their derivatives.

Table 2: Myristoyl-CoA in Fatty Acid Desaturation

| Enzyme | Substrate | Product | Significance |

| Stearoyl-CoA Desaturase 1 (SCD1) | Myristoyl-CoA | Myristoleoyl-CoA | Production of monounsaturated fatty acids, contributing to membrane fluidity and lipid signaling. |

Myristoyl Coenzyme a in Protein Acylation: Myristoylation Mechanisms and Functional Outcomes

N-terminal Myristoylation: A Conserved Post-Translational Modification

N-terminal myristoylation is a crucial and widespread form of protein lipidation, a process where a lipid group is attached to a protein. creative-diagnostics.com This specific modification involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, via a stable amide bond to the N-terminal glycine (B1666218) residue of a diverse range of eukaryotic and viral proteins. wikipedia.orgnih.govspringernature.com The enzyme responsible for this reaction is N-myristoyltransferase (NMT). wikipedia.orgspringernature.com This modification is considered irreversible, meaning the half-life of the myristoyl group is equivalent to that of the protein itself. plos.org Myristoylation enhances the protein's hydrophobicity, which is critical for mediating protein-membrane and protein-protein interactions. nih.gov This process plays a fundamental role in various cellular processes, including signal transduction pathways, apoptosis, cellular localization, and oncogenesis. nih.govnih.govcreative-proteomics.com

Mechanism of Myristoyl Group Transfer to N-terminal Glycine Residues

The transfer of the myristoyl group from its activated thioester form, myristoyl Coenzyme A (myristoyl-CoA), to the alpha-amino group of an N-terminal glycine residue is a precise enzymatic process. creative-diagnostics.comwikipedia.org The reaction is catalyzed by N-myristoyltransferase (NMT) and follows a nucleophilic addition-elimination mechanism. wikipedia.orgnih.gov

The process begins with myristoyl-CoA binding to the NMT enzyme. wikipedia.org Within the enzyme's active site, specific amino acid residues, such as phenylalanine and leucine, polarize the carbonyl group of the myristoyl-CoA thioester. This polarization creates a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. wikipedia.org The N-terminal α-amino group of the target protein's glycine residue, once deprotonated, acts as the nucleophile. wikipedia.orgnih.gov The C-terminal carboxylate of the NMT enzyme itself is thought to act as a general base, facilitating this deprotonation. nih.govwustl.edu

The subsequent nucleophilic attack by the glycine's amino group on the myristoyl-CoA's carbonyl carbon forms a tetrahedral intermediate. wikipedia.org This transient, negatively charged intermediate is stabilized by an "oxyanion hole" within the enzyme's active site, which is formed by main-chain atoms. wikipedia.orgnih.gov Finally, the intermediate collapses, leading to the release of Coenzyme A (CoA) and the formation of a stable amide bond between the myristoyl group and the N-terminal glycine of the protein. wikipedia.org This results in the myristoylated protein product.

Co-translational and Post-translational Myristoylation Events

The attachment of the myristoyl group can occur at two distinct cellular time points: co-translationally or post-translationally. creative-diagnostics.comwikipedia.org

Co-translational myristoylation is the most common form and occurs while the protein is still being synthesized on the ribosome. nih.govletstalkacademy.com The process begins after the initiator methionine residue is cleaved from the nascent polypeptide chain by an enzyme called methionine aminopeptidase. nih.govresearchgate.net This cleavage exposes the N-terminal glycine residue, which is the absolute requirement for recognition by N-myristoyltransferase (NMT). creative-proteomics.comresearchgate.net NMT then catalyzes the transfer of the myristoyl group from myristoyl-CoA to this newly exposed glycine. creative-diagnostics.com This immediate modification can influence the protein's folding, targeting to specific cellular membranes, and initial interactions as it is being synthesized. letstalkacademy.com

Post-translational myristoylation happens after the protein has been fully synthesized and folded. creative-diagnostics.comwikipedia.org This type of modification is often triggered by specific cellular events, most notably by proteolytic cleavage during processes like apoptosis. wikipedia.orgnih.gov Certain enzymes, such as caspases, can cleave a protein at an internal site, exposing a previously hidden glycine residue. wikipedia.orgresearchgate.net This newly formed N-terminal glycine then becomes a substrate for NMT, which attaches the myristoyl group. creative-diagnostics.comresearchgate.net This event can act as a molecular switch, altering the protein's localization or function in response to specific signals. For example, the post-translational myristoylation of the pro-apoptotic protein Bid after caspase cleavage is required for its translocation to the mitochondrial membrane. researchgate.net

Role of N-Myristoyltransferase (NMT) in Catalysis

N-Myristoyltransferase (NMT) is the central enzyme that catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine of target proteins. nih.govnih.gov It belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily of enzymes. nih.govnih.gov NMT is a monomeric enzyme found ubiquitously in the cytoplasm of eukaryotes, including fungi, protozoa, plants, and animals, but is absent in prokaryotes. nih.govresearchgate.net In humans and other mammals, two isozymes exist, NMT1 and NMT2, which share high sequence identity and are encoded by separate genes. nih.govcreative-proteomics.com

The catalytic process of NMT follows an ordered Bi-Bi sequential kinetic mechanism. nih.govnih.gov This means that the substrates bind to the enzyme in a specific order, and the products are released in a specific order. First, the apo-enzyme (the enzyme without its substrates) binds to myristoyl-CoA, forming a binary complex. nih.govnih.gov This binding induces a conformational change in NMT, which opens up the peptide-binding pocket. nih.govnih.gov Subsequently, the protein substrate with its exposed N-terminal glycine binds to the NMT-myristoyl-CoA complex. nih.gov The enzyme then facilitates the nucleophilic attack of the glycine's amino group on the thioester bond of myristoyl-CoA, leading to the formation of the myristoylated peptide and the release of CoA. nih.govnih.gov After the products are released, the enzyme returns to its initial state, ready for another catalytic cycle. nih.govnih.gov

The ability of N-Myristoyltransferase (NMT) to select its targets is highly specific, governed by requirements for both the fatty acyl-CoA and the peptide substrate.

Fatty Acyl-CoA Specificity: NMT exhibits a remarkable preference for myristoyl-CoA, the 14-carbon saturated fatty acyl-CoA. nih.govacs.org Studies using fatty acid analogs have shown that NMT primarily selects its acyl-CoA substrate based on chain length rather than hydrophobicity. nih.gov While it shows a high preference for the C14 myristate, it has significantly lower activity with other fatty acyl-CoAs like palmitoyl-CoA (C16). acs.org The geometry of the fatty acid also matters; for instance, myristelaidoyl-CoA (trans-unsaturated) is a better substrate than myristoleoyl-CoA (cis-unsaturated). nih.gov

Peptide Substrate Specificity: The primary and most stringent requirement for a protein to be a substrate for NMT is an absolute N-terminal glycine residue. nih.govelsevierpure.comnih.gov Substitutions at this position render the peptide inactive as a substrate. nih.gov The amino acid sequence following the N-terminal glycine also plays a critical role in recognition and binding. While a broad range of amino acids is tolerated at positions 3 and 4, there are stricter requirements for position 5. nih.gov A serine residue at position 5 is common in many myristoylated proteins and significantly increases the peptide's affinity for the enzyme, lowering the apparent Km value. nih.govpnas.org In contrast, a negatively charged residue like aspartate at this position can abolish the peptide's ability to be myristoylated. nih.govnih.gov Recent research has expanded the substrate scope, showing that NMT can also myristoylate N-terminal lysine (B10760008) residues, although with different catalytic efficiency compared to glycine. nih.govrcsb.org

Table 1: Kinetic Parameters of N-Myristoyltransferase for Various Peptide Substrates This table is representative and compiled from typical findings in the literature. Actual values can vary based on experimental conditions, NMT isoform, and specific peptide sequence.

| Peptide Substrate (N-terminal sequence) | Km (µM) | kcat (min-1) | kcat/Km (M-1min-1) | Source |

|---|---|---|---|---|

| GNAAAARR (p60src analog) | ~70 | ~1.5 | ~2.1 x 104 | pnas.org |

| GSSKSKPK (Calcineurin B analog) | ~0.14 | ~0.7 | ~5.0 x 106 | pnas.org |

| RCC1-10 (10-mer peptide) | ~0.89 | ~0.59 | ~6.6 x 105 | nih.gov |

| RCC1-12 (12-mer peptide) | ~4.9 | ~0.44 | ~0.9 x 105 | nih.gov |

The three-dimensional structure of N-Myristoyltransferase (NMT), particularly in complex with myristoyl-CoA, has been elucidated through X-ray crystallography, providing significant insights into its function. nih.govwustl.eduresearchgate.net The enzyme adopts a saddle-shaped fold with pseudo-twofold symmetry, consisting of a large β-sheet flanked by α-helices. nih.govresearchgate.net

The structure can be conceptually divided into two domains. The N-terminal half of the protein forms the binding pocket for myristoyl-CoA. plos.orgnih.gov The C-terminal half is primarily responsible for binding the peptide substrate. nih.gov The myristoyl-CoA molecule binds in a deep, hydrophobic pocket in a distinct "question mark-like" conformation. nih.gov The long acyl chain of myristate is buried within this pocket, while the CoA moiety is more exposed. researchgate.net

The binding of myristoyl-CoA is a critical first step that induces a significant conformational change in the enzyme. nih.govnih.gov This change exposes the peptide-binding site, allowing the target protein to dock. nih.gov The structural details reveal how the enzyme achieves its high specificity for the 14-carbon myristoyl chain, as the binding pocket is dimensionally constrained to optimally fit this length. nih.gov The interaction between NMT and myristoyl-CoA involves numerous contacts, including hydrophobic interactions with the acyl chain and specific hydrogen bonds with the adenosine (B11128), phosphate (B84403), and pantetheine (B1680023) portions of the CoA molecule. researchgate.net These detailed structural models are crucial for understanding the catalytic mechanism and for the rational design of specific NMT inhibitors. wustl.eduresearchgate.net

The activity of N-Myristoyltransferase (NMT) within the cell is subject to several layers of regulation to ensure that protein myristoylation occurs at the appropriate time and place.

One key regulatory mechanism is substrate availability . The cellular pools of myristoyl-CoA and the availability of protein substrates with accessible N-terminal glycine residues directly influence the rate of myristoylation.

Protein-protein interactions also play a regulatory role. Endogenous inhibitor proteins that can bind to NMT and modulate its activity have been discovered. For example, a 71-kDa NMT inhibitor protein (NIP71), later identified as being homologous to heat-shock cognate protein (HSC70), was found to inhibit NMT activity. nih.gov Another protein, enolase, has also been identified as a potent NMT inhibitor. nih.gov These interactions suggest a complex network of control over NMT function.

Post-translational modifications of NMT itself can regulate its activity. Human NMT1 can be phosphorylated at several serine residues, which may alter its catalytic function or interactions with other proteins. nih.gov

Furthermore, recent studies suggest an autoinhibitory mechanism . The N-terminal region of the human NMT1 catalytic domain appears to function as an inhibitory segment that negatively regulates enzyme activity. plos.org Proteolytic processing of this N-terminal segment could provide a mechanism for the physiological up-regulation of NMT activity in specific cellular states, such as in cancer, where NMT activity is often elevated. plos.orgnih.gov Finally, the enzyme can be regulated by small molecule inhibitors that bind to the active site, some of which trap the enzyme in a "closed" conformational state, preventing catalysis. nih.gov

Functional Consequences of Protein Myristoylation

The covalent attachment of a myristoyl group, derived from myristoyl-CoA, to a protein substrate has profound effects on its biological activity and cellular role. This lipid modification can influence protein-protein interactions, promote membrane association, alter protein stability, and modulate enzymatic function. nih.gov These consequences are not mutually exclusive; often, a combination of these effects dictates the protein's ultimate function within the cell. nih.gov

Membrane Association and Subcellular Localization of Myristoylated Proteins

One of the most well-documented functions of protein myristoylation is the targeting and anchoring of proteins to cellular membranes. wikipedia.orgcreative-proteomics.com The 14-carbon myristoyl chain provides a hydrophobic anchor that facilitates the interaction of otherwise soluble proteins with the lipid bilayer of the plasma membrane, Golgi apparatus, endoplasmic reticulum, and mitochondria. creative-proteomics.comfrontiersin.org This membrane targeting is critical for the proper function of a vast number of proteins, especially those involved in signal transduction. wikipedia.orgcreative-proteomics.com

While the myristoyl group's hydrophobicity is necessary for membrane interaction, it often provides only a weak and transient association on its own. wikipedia.org For many proteins, stable membrane anchoring requires a second signal. This can be in the form of another lipid modification, such as palmitoylation, or the presence of a nearby cluster of positively charged amino acid residues that can interact with negatively charged phospholipids (B1166683) on the membrane surface. wikipedia.org This dual-signal mechanism allows for more tightly regulated and specific subcellular localization. wikipedia.org

For instance, the Golgi Reassembly and Stacking Protein 55 (GRASP55), which is involved in maintaining the structure of the Golgi apparatus, requires myristoylation for its essential anchoring to the Golgi membrane. nih.gov Studies comparing myristoylated and non-myristoylated versions of the protein confirm that the lipid modification is crucial for membrane binding. nih.gov Similarly, many signaling proteins, including members of the Src family of kinases and G-proteins, depend on myristoylation for their localization to the plasma membrane, which is indispensable for their function. wikipedia.orgcreative-proteomics.com Even in cases where it is the sole membrane-affinity motif, such as for the Protein Kinase A (PKA) catalytic subunit, myristoylation is sufficient to promote membrane association and regulate the protein's function at neuronal synapses. nih.gov

| Protein | Primary Localization | Role of Myristoylation | Reference |

|---|---|---|---|

| c-Src | Plasma Membrane | Targets the kinase to the membrane, essential for its role in cell proliferation signaling. | wikipedia.org |

| Gα subunits (G-proteins) | Plasma Membrane | Aids in tethering the protein to the inner surface of the plasma membrane to interact with receptors. | wikipedia.org |

| GRASP55 | Golgi Apparatus | Essential for anchoring to the Golgi membrane to maintain its structure. | nih.gov |

| HIV-1 Gag | Plasma Membrane | Directs the protein to the membrane for virus assembly and budding. | nih.gov |

| ADP-ribosylation factor (Arf) | Golgi/Endomembranes | Aids in membrane association for vesicular trafficking. | wikipedia.org |

Modulation of Protein Activity and Conformational Dynamics

Myristoylation is a key regulator of protein function, often acting as a "molecular switch" that can be toggled by conformational changes within the protein. wikipedia.org In some myristoylated proteins, the fatty acyl chain can be sequestered within a hydrophobic pocket of the protein's structure, effectively masking it from the aqueous environment. wikipedia.orgfrontiersin.org Upon receiving a specific signal, such as ligand binding or a change in ion concentration, the protein undergoes a conformational change that exposes the myristoyl group. wikipedia.orgnih.gov This exposure can then trigger membrane binding or interactions with other proteins. wikipedia.org

A classic example of this mechanism is the "myristoyl-Ca2+ switch" seen in the neuronal calcium sensor protein recoverin. nih.gov In the absence of calcium, the myristoyl group is hidden. When calcium levels rise, binding of Ca2+ ions induces a conformational shift that exposes the myristoyl group, enabling the protein to associate with membranes. nih.gov This mechanism is also observed in other proteins, such as Fus1, where calcium binding exposes the myristoyl group to facilitate anchoring to the mitochondrial membrane. nih.gov

Participation in Cellular Signal Transduction Cascades

By controlling protein localization and activity, myristoylation plays a central role in a multitude of cellular signal transduction pathways. nih.govwikipedia.org Many essential components of these cascades, including kinases, phosphatases, and G-proteins, are myristoylated. nih.govnih.gov The attachment of the myristoyl group ensures that these signaling molecules are positioned at the correct subcellular location, typically the plasma membrane, where they can receive and transmit signals from receptors to downstream effectors. wikipedia.orgcreative-proteomics.com

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a prime example where myristoylation is critical for its signaling function. wikipedia.org Myristoylation is required to localize c-Src to the plasma membrane, enabling it to phosphorylate downstream targets and participate in pathways that regulate cell growth and proliferation. wikipedia.orgnih.gov Similarly, in G-protein coupled receptor (GPCR) signaling, myristoylation of the Gα subunit is involved in anchoring the heterotrimeric G-protein complex to the inner leaflet of the plasma membrane, allowing it to interact with its corresponding receptor and propagate signals. wikipedia.org

Myristoylation is also deeply implicated in the immune response, where it is a prerequisite for many signaling cascades. cancer.gov The lymphocyte-specific protein tyrosine kinase (Lck), crucial for T-cell receptor (TCR) signaling, requires myristoylation for its membrane association. nih.govwikipedia.org This localization is essential for the initiation of the signaling cascade that leads to T-cell activation. wikipedia.org Thus, myristoylated proteins act as key nodes in the intracellular communication network, linking various signaling pathways together. nih.govnih.govjst.go.jp

Influence on Protein Complex Assembly and Stability

The myristoyl group can serve as a structural component that facilitates or stabilizes protein-protein interactions, which is fundamental for the assembly of large macromolecular complexes. nih.govwikipedia.org This function is particularly critical in the life cycle of certain viruses. For the Human Immunodeficiency Virus (HIV), the Gag polyprotein must be myristoylated at its N-terminus. nih.gov This modification directs Gag to the plasma membrane, where it multimerizes, a crucial step for the assembly and budding of new, infectious virions. nih.gov Inhibiting N-myristoyltransferase (NMT) prevents this membrane targeting and dramatically reduces viral infectivity. nih.gov

Myristoylation also affects protein stability. nih.gov The modification can either stabilize a protein's conformation or, in some contexts, target it for specific processing events. For example, post-translational myristoylation can occur following the cleavage of certain proteins by caspases during apoptosis. nih.govnih.gov The pro-apoptotic protein Bid is cleaved by caspase-8, exposing a new N-terminal glycine residue that is subsequently myristoylated. nih.gov This myristoylation event targets the cleaved Bid fragment to the mitochondrial outer membrane, where it promotes the release of cytochrome c and advances the apoptotic program. nih.gov

Non-Canonical Myristoylation: Lysine Myristoylation

For many years, protein myristoylation was thought to occur exclusively via an amide bond to an N-terminal glycine residue. However, recent discoveries have revealed that N-myristoyltransferase (NMT) can also catalyze the attachment of a myristoyl group to the epsilon-amino group (Nε) of an internal lysine residue, a process termed lysine myristoylation. nih.govnih.gov This non-canonical modification expands the functional repertoire of myristoylation and the regulatory scope of NMT. nih.gov

Identification and Characterization of Lysine Myristoylated Proteins

The identification of non-canonical post-translational modifications like lysine myristoylation has been advanced by developments in proteomic techniques, particularly mass spectrometry. rsc.org While lysine methylation is a well-studied modification, lysine acylation, including myristoylation, represents a more recent area of investigation. nih.gov

A key and well-characterized example of a lysine-myristoylated protein is the ADP-ribosylation factor 6 (ARF6), a small GTPase involved in regulating membrane trafficking and the actin cytoskeleton. nih.gov ARF6 is uniquely modified with two myristoyl groups: one on the N-terminal glycine (Gly2) and a second on a nearby lysine (Lys3). nih.gov NMT is responsible for catalyzing both of these modifications. nih.gov This dual myristoylation has significant functional consequences. While the N-terminal myristoylation is stable, the lysine myristoylation on ARF6 is reversible and can be removed by the deacetylase SIRT2. nih.gov This reversible switch regulates the ARF6 activity cycle: dual myristoylation helps retain ARF6 at the plasma membrane even in its inactive GDP-bound state, while removal of the lysine-linked myristate allows for its activation by a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov Other proteins, such as Ras GTPases and Tumor Necrosis Factor (TNF), have also been reported to undergo lysine myristoylation. nih.gov

| Feature | Canonical (Glycine) Myristoylation | Non-Canonical (Lysine) Myristoylation | Reference |

|---|---|---|---|

| Attachment Site | Alpha-amino group of N-terminal Glycine | Epsilon-amino group of an internal Lysine | nih.gov |

| Timing | Typically co-translational; can be post-translational after caspase cleavage. | Post-translational | nih.govnih.gov |

| Reversibility | Generally considered irreversible. | Can be reversible (e.g., removed by SIRT2). | nih.gov |

| Example Protein | c-Src, PKA, HIV-1 Gag | ARF6, Ras GTPases, TNF | wikipedia.orgnih.govnih.gov |

Non-Enzymatic Acylation of Protein Residues by Acyl-CoAs

While enzymatic processes are the primary drivers of protein acylation, a growing body of evidence reveals that proteins can also be modified non-enzymatically by reactive acyl-Coenzyme A (acyl-CoA) species. researchgate.netnih.gov Acyl-CoAs, the activated forms of fatty acids, are intrinsically reactive thioesters. researchgate.net This inherent chemical reactivity allows them to directly transfer their acyl group to nucleophilic amino acid residues on proteins without the requirement for a catalyzing enzyme. researchgate.netfrontiersin.org This phenomenon is considered an evolutionarily conserved mechanism for regulating cellular homeostasis and is increasingly recognized as a key factor in cellular regulation, fine-tuning metabolic processes in response to environmental cues. researchgate.netfrontiersin.org

The chemical mechanism of non-enzymatic acylation involves a direct nucleophilic attack by a deprotonated amino acid side chain on the carbonyl carbon of the acyl-CoA's thioester bond. nih.gov This process is particularly relevant for lysine residues, where the ε-amino group can act as the nucleophile, but can also occur on other residues such as cysteine. nih.govnih.gov The rate and extent of this spontaneous reaction are influenced by several factors, including the local concentration of the specific acyl-CoA, temperature, and pH. nih.govnih.gov For instance, the slightly alkaline environment of the mitochondrial matrix (pH ≈ 8.0) is known to facilitate non-enzymatic acetylation by increasing the proportion of deprotonated lysine residues, a principle that extends to other straight-chain acyl-CoAs. nih.gov

Research has demonstrated that this non-enzymatic modification can occur with long-chain acyl-CoAs. A pivotal in vitro study showed that a synthetic myristoylated undecapeptide from the c-Yes protein tyrosine kinase underwent spontaneous S-acylation on a cysteine residue when incubated with a long-chain acyl-CoA in the absence of any cellular enzymes. nih.gov The reaction was observed to be dependent on the incubation period, temperature, and substrate concentration. nih.gov This finding suggests that for some proteins, an initial enzymatic myristoylation may serve to anchor the protein to a membrane, thereby increasing its proximity to high local concentrations of other acyl-CoAs and facilitating a subsequent non-enzymatic acylation event. nih.gov

The functional consequences of non-enzymatic acylation are significant. This modification can serve as a direct link between the metabolic state of a cell (i.e., the abundance of certain acyl-CoAs) and the function of its proteome. researchgate.netnih.gov For example, the accumulation of specific acyl-CoAs, such as propionyl-CoA, has been shown to result in the non-enzymatic lysine acylation of metabolic enzymes, leading to the inhibition of their activity. nih.gov This establishes non-enzymatic acylation as a potential regulatory mechanism that can modulate protein function, stability, and interaction networks in response to metabolic flux. researchgate.netnih.gov However, uncontrolled or excessive non-enzymatic acylation can also be deleterious, leading to what is termed "carbon stress," which can impair protein function. nih.gov

Table 1: Research Findings on Non-Enzymatic Protein Acylation by Acyl-CoAs

This table summarizes key experimental findings and principles related to the non-enzymatic modification of proteins by acyl-CoA molecules.

| Modified Protein/Peptide | Acyl-CoA Donor | Modified Residue | Key Findings & Conditions | Functional Implication | Reference(s) |

| Myristoylated c-Yes Kinase Peptide | Long-chain Acyl-CoA | Cysteine | Spontaneous S-acylation occurs in vitro without enzymes. Reaction is dependent on time, temperature, and substrate concentration. | Prior enzymatic myristoylation may localize proteins to membranes, facilitating subsequent non-enzymatic acylation. | nih.gov |

| Bovine Serum Albumin (BSA) / Liver Mitochondrial Protein | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Lysine | Acylation is abundant at basic pH (8.0) but does not occur at lower pH. Reaction is time and concentration-dependent. | Elevated pH in compartments like the mitochondria can promote widespread non-enzymatic acylation. | nih.gov |

| Metabolic Enzymes in Saccharopolyspora erythraea | Propionyl-CoA | Lysine | High intracellular concentrations of propionyl-CoA lead to lysine propionylation, inhibiting the activity of biosynthetic enzymes. | Provides a direct feedback mechanism where high levels of a metabolic precursor inhibit its own biosynthetic pathway. | nih.gov |

| General Proteins | Reactive Acyl-CoA Species (e.g., HMG-CoA, Glutaryl-CoA) | Lysine | A class of acyl-CoAs undergoes intramolecular catalysis to form highly reactive intermediates that non-enzymatically modify proteins. | Uncovers a fundamental relationship between reactive metabolites and proteins, defining a new regulatory paradigm in metabolism. | researchgate.net |

Advanced Experimental Methodologies and Analytical Approaches in Myristoyl Coenzyme a Research

Chemical and Chemoenzymatic Synthesis of Myristoyl Coenzyme A and Analogues

The synthesis of Myristoyl Coenzyme A and its analogues is a complex process that can be approached through both chemical and combined chemical and enzymatic methods. These approaches allow for the creation of specific molecules to probe biological systems.

Convergent Synthetic Strategies for Myristoyl Coenzyme A Analogues

Convergent synthesis provides an efficient route to producing Myristoyl-CoA analogues. This strategy involves the independent synthesis of key molecular fragments, which are then combined in the final stages. A common approach is to synthesize an activated form of myristic acid and couple it with a modified Coenzyme A molecule. For instance, myristic acid can be activated as an N-hydroxysuccinimide ester, which then readily reacts with the thiol group of Coenzyme A to form the thioester bond characteristic of Myristoyl-CoA. This method is adaptable for creating a variety of analogues by substituting myristic acid with other fatty acids or by modifying the Coenzyme A moiety.

Another powerful convergent method involves the enzymatic condensation of a fatty acid with Coenzyme A, catalyzed by an acyl-CoA synthetase. While this is a chemoenzymatic approach, the principle of bringing together two large, pre-formed molecules is a hallmark of convergent synthesis. This allows for the production of acyl-CoAs with high specificity and yield under mild, aqueous conditions, which is particularly advantageous for labile molecules.

Design and Synthesis of Non-Hydrolyzable Acyl-CoA Substrate Analogues

To study the interactions of Myristoyl-CoA with enzymes like N-myristoyltransferase (NMT) without the complication of the thioester bond being cleaved, researchers have designed and synthesized non-hydrolyzable analogues. These molecules mimic the structure of Myristoyl-CoA but replace the labile thioester linkage with a more stable bond.

Quantitative and Qualitative Analysis of Myristoyl Coenzyme A Species

The detection and quantification of Myristoyl Coenzyme A in biological samples are critical for understanding its metabolic context. Several sophisticated analytical techniques have been developed for this purpose.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Acyl-CoA Profiling

UHPLC-MS/MS stands as a powerful and widely used technique for the analysis of acyl-CoAs, including Myristoyl-CoA. This method offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance species within complex biological matrices. In this technique, the sample is first subjected to UHPLC, which separates the different acyl-CoA molecules based on their physicochemical properties, such as hydrophobicity. The separated molecules then enter the mass spectrometer, where they are ionized and fragmented. The specific fragmentation patterns of each acyl-CoA, such as the loss of adenosine (B11128) 3',5'-diphosphate, allow for their unambiguous identification and quantification. This approach enables comprehensive profiling of a wide range of acyl-CoAs in a single analytical run.

Ion-Pairing Reversed-Phase HPLC-Electrospray Ionization High-Resolution Mass Spectrometry

To enhance the retention and separation of highly polar molecules like acyl-CoAs on reversed-phase HPLC columns, ion-pairing agents are often added to the mobile phase. Ion-pairing reversed-phase HPLC coupled with electrospray ionization high-resolution mass spectrometry is a refined method for acyl-CoA analysis. The ion-pairing agent, typically a long-chain alkylamine, forms a neutral complex with the negatively charged phosphate (B84403) groups of the Coenzyme A moiety. This increases the hydrophobicity of the acyl-CoA, leading to better retention and improved chromatographic resolution. The high-resolution mass spectrometer then provides very accurate mass measurements, further increasing the confidence in the identification of Myristoyl-CoA and other acyl-CoAs.

Enzyme-Linked Immunosorbent Assay (ELISA) for NMT Activity Measurement

The activity of N-myristoyltransferase (NMT), the enzyme that utilizes Myristoyl-CoA to transfer a myristoyl group to proteins, can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA). This method provides an indirect way to assess the functional availability of Myristoyl-CoA. In a typical NMT ELISA, a peptide substrate for NMT is immobilized on the surface of a microtiter plate. The enzyme and Myristoyl-CoA are then added to the wells. If NMT is active, it will transfer the myristoyl group from Myristoyl-CoA to the peptide. The resulting myristoylated peptide is then detected using a specific antibody that recognizes the myristoyl-peptide, which is in turn linked to a reporter enzyme like horseradish peroxidase. The activity of the reporter enzyme, measured by the conversion of a chromogenic substrate, is proportional to the amount of myristoylated peptide formed and thus to the NMT activity.

Radioisotopic Labeling Techniques in Myristoylation Studies

Radioisotopic labeling is a powerful technique used to track the path of a substance through a reaction or a metabolic pathway. wikipedia.org This method involves incorporating radionuclides, which are radioactive isotopes, into the chemical composition of a molecule, effectively "labeling" it. wikipedia.orgcreative-proteomics.com The presence and location of the labeled molecule can then be determined by detecting the radiation it emits. wikipedia.org Common radioisotopes used in biological research include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). creative-proteomics.comlongdom.org

In the context of myristoylation, researchers utilize radiolabeled precursors to study the transfer of myristate to proteins. A common approach is to use myristoyl-CoA with a ¹⁴C-labeled myristoyl group ([¹⁴C]myristoyl CoA) or to supply cells with radiolabeled myristic acid. pnas.org When N-myristoyltransferase (NMT) catalyzes the reaction, the radioactive myristoyl group is covalently attached to the N-terminal glycine (B1666218) of a target protein. nih.gov

The detection of these newly radiolabeled proteins is often achieved through gel electrophoresis followed by autoradiography. wikipedia.org In this process, the protein mixture is separated by size on a gel, and then a photographic film is placed over it. The radiation emitted by the labeled proteins darkens the film, creating a visual record of their position and abundance. wikipedia.org This allows for the identification and quantification of proteins that have been myristoylated under specific experimental conditions. This technique is fundamental in both cell-free assays and studies involving cellular models to assess NMT activity and identify its substrates. pnas.orgplos.org

In Vitro and In Vivo Assays for Characterizing Myristoylation

Cell-free systems are indispensable for the detailed biochemical characterization of the myristoylation process. These in vitro assays typically consist of purified, recombinant N-myristoyltransferase (NMT), a source of the myristoyl group such as [¹⁴C]myristoyl-CoA, and a substrate protein or peptide. nih.govwustl.edu Such systems allow for the precise measurement of enzyme kinetics and substrate specificity without the complexity of a cellular environment. plos.orgnih.gov

Early and foundational studies purified NMT from Saccharomyces cerevisiae and developed cell-free assays to define its properties. pnas.orgnih.gov By using a series of synthetic peptides as substrates, researchers were able to meticulously map the structural requirements for a protein to be recognized and myristoylated by NMT. nih.govwustl.edu These studies established that an N-terminal glycine is absolutely required for acylation. pnas.orgnih.gov Peptides with substitutions at this position were not only inactive as substrates but also failed to act as inhibitors of the enzyme. nih.gov

Further investigations using these cell-free assays revealed that while the amino acid sequence requirements at positions 3 and 4 are quite permissive, the residue at position 5 is critical for substrate binding and catalysis. pnas.orgnih.gov For instance, replacing Alanine at position 5 (Ala5) with Aspartic acid completely abolished the peptide's ability to accept a myristoyl group. nih.gov Conversely, a Serine at this position dramatically increased the substrate's affinity for the enzyme. pnas.orgnih.gov These cell-free approaches have also been used to identify novel myristoylated proteins by testing the products of cDNA clones in systems like an insect cell-free protein synthesis setup supplemented with myristoyl-CoA. plos.org

Table 1: Impact of Amino Acid Substitutions on NMT Substrate Activity in a Cell-Free System Data synthesized from findings in peptide-based assays. pnas.orgnih.gov

| Peptide Position | Substitution Effect | Outcome |

|---|---|---|

| 1 (N-terminus) | Replacement of Glycine with analogues | Inactive as a substrate or inhibitor |

| 3 and 4 | Broad spectrum of amino acids permitted | Functional Substrate |

| 5 | Replacement of Alanine with Aspartic acid | Ablates myristoyl-accepting activity |

To understand the physiological roles of myristoylation, researchers manipulate the myristoylation status of proteins within living cells and model organisms. creative-proteomics.com This can be achieved through both genetic and chemical methods. Genetic approaches include using gene knockdown techniques to reduce the expression of NMT or introducing point mutations into a target protein's gene to change the essential N-terminal glycine to another amino acid, thereby preventing its myristoylation. creative-proteomics.comnih.gov

Another powerful tool is the use of NMT inhibitors, which are small molecules that block the enzyme's catalytic activity. nih.gov By treating cells with these inhibitors, scientists can achieve a global or time-sensitive reduction in protein myristoylation to study the consequences. nih.gov These manipulations are crucial for assessing the impact of myristoylation on protein function, particularly in processes like membrane targeting and signal transduction. creative-proteomics.comnih.gov For many proteins, the attached myristoyl group acts as a hydrophobic anchor that facilitates their localization to cellular membranes, a process essential for their function. nih.gov For example, studies have shown that myristoylation is required for the proper targeting of the protein SAMM50 to the mitochondrial outer membrane. plos.org

Furthermore, cellular models have been instrumental in studying post-translational myristoylation, a phenomenon often linked to apoptosis. researchgate.net During programmed cell death, proteases called caspases cleave specific proteins, which in some cases exposes a new N-terminal glycine residue. nih.govresearchgate.net This newly exposed site can then be myristoylated, altering the protein's function and localization. For instance, in Jurkat T cells undergoing apoptosis, the pro-apoptotic protein Bid is cleaved by caspases, and the resulting truncated Bid (tBid) is myristoylated, which targets it to the mitochondria to promote cell death. nih.govresearchgate.net

The primary protein that binds myristoyl-CoA to catalyze myristoylation is N-myristoyltransferase (NMT). nih.govnih.gov The purification and detailed characterization of NMT have been critical to understanding the entire process. Seminal work involved the purification of NMT from the yeast Saccharomyces cerevisiae to apparent homogeneity. nih.govwustl.edu

The purification process allowed for a thorough biochemical characterization of the enzyme. nih.gov The native yeast NMT was identified as a monomeric protein with a molecular weight of approximately 55 kDa. pnas.orgnih.gov Enzymatic assays with the purified protein revealed key characteristics of its catalytic mechanism. pnas.org For example, the enzyme shows no requirement for divalent cations for its activity and appears to rely on a critical histidine residue for catalysis. pnas.orgnih.gov The enzyme is active over a range of pH values, with optimal activity observed around pH 7.5, and is inactive at pH 6.0. pnas.org This detailed characterization, made possible by purifying the myristoyl-CoA binding NMT, provided the foundation for understanding its substrate specificity and for the development of specific inhibitors. nih.govnih.gov

Table 2: Characteristics of Purified N-Myristoyltransferase (NMT) from S. cerevisiae Data derived from the characterization of the purified enzyme. pnas.orgnih.govwustl.edu

| Property | Finding |

|---|---|

| Source Organism | Saccharomyces cerevisiae |

| Molecular Weight | ~55 kDa |

| Quaternary Structure | Monomer |

| Cofactor Requirement | No requirement for divalent cations |

| Key Catalytic Residue | Appears to contain a critical Histidine |

| Optimal pH | ~7.5 |

Interconnections with General Cellular Metabolism and Energy Homeostasis

Myristoyl-CoA is positioned at a crucial intersection of fatty acid metabolism and cellular regulation. Its role in energy homeostasis is not primarily as a direct fuel source for beta-oxidation but rather as a modulator of signaling pathways that sense and respond to the cell's energetic status.

The cellular concentration of myristoyl-CoA is maintained at very low levels, estimated to be around 5 nM in animal cells. umass.edunih.gov This scarcity suggests that the availability of myristoyl-CoA can be a rate-limiting factor for the N-myristoylation of proteins. umass.edu Consequently, fluctuations in the myristoyl-CoA pool can directly regulate the metabolic fluxes of pathways controlled by myristoylated proteins.

AMPK Signaling: One of the most significant connections to energy homeostasis is through the N-myristoylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. researchgate.netwikipedia.org The myristoylation of the AMPKβ subunit is essential for its translocation to lysosomes and subsequent activation. researchgate.net Activated AMPK works to restore energy balance by stimulating ATP-producing pathways like fatty acid oxidation and inhibiting ATP-consuming processes such as lipid synthesis. wikipedia.org Therefore, the availability of myristoyl-CoA directly influences the cell's ability to respond to energy stress via the AMPK signaling cascade. researchgate.net

ER Homeostasis and Muscle Integrity: Research in Caenorhabditis elegans has demonstrated a critical link between fatty acid availability, myristoyl-CoA-dependent protein modification, and endoplasmic reticulum (ER) homeostasis. A deficiency in fatty acids, leading to reduced protein myristoylation, induces ER stress. nih.gov Specifically, the myristoylation of ARF guanosine (B1672433) triphosphatases (GTPases) is crucial; its disruption triggers the ER unfolded protein response (UPRER), leading to reduced levels of key sarcomere components and resulting in muscle disorganization. nih.gov This highlights how the availability of myristoyl-CoA for protein modification is essential for maintaining tissue integrity by preventing metabolic stress in the ER.

Sphingolipid Metabolism: Myristoyl-CoA availability also impacts sphingolipid metabolism and apoptosis. The enzyme dihydroceramide (B1258172) delta-4 desaturase (DES1), which is involved in ceramide biosynthesis, can be N-myristoylated. This modification, which is dependent on the myristoyl-CoA pool, targets the enzyme to the mitochondria, enhancing the production of ceramide, a molecule known to induce apoptosis. umass.edunih.gov

The utilization of myristoyl-CoA is subject to regulation by the broader Coenzyme A (CoA) pool and competition from other fatty acyl-CoA thioesters. The cellular environment, particularly the redox state, plays a significant role in this cross-talk.

Regulation by CoA Redox State: Studies on bovine spleen NMT have shown that the enzyme's activity is regulated by the oxidation-reduction state of the general CoA pool. nih.gov Reduced Coenzyme A (CoA-SH) appears to be a key positive regulator of NMT activity, promoting protein myristoylation. Conversely, when CoA is in its oxidized state (CoA-S-S-CoA), it does not support the myristoylation process. nih.gov This suggests a model where a high cellular concentration of reduced CoA facilitates the use of myristoyl-CoA for protein modification. As CoA becomes oxidized, the reverse process, demyristoylation, may become operative. nih.gov

Competition with Palmitoyl-CoA: Although NMT shows a strong preference for myristoyl-CoA, it can utilize other fatty acyl-CoAs, such as palmitoyl-CoA, albeit with much lower efficiency. umass.edunih.gov Given that cellular concentrations of palmitic acid are significantly higher than those of myristic acid, the specificity of NMT for myristoyl-CoA is critical. umass.edu This implies that the enzyme must have access to a specific, regulated pool of myristoyl-CoA to prevent off-target acylation by more abundant thioesters. The strict structural requirements of the NMT active site ensure that despite the abundance of other thioesters, myristoyl-CoA is the primary substrate, underscoring the importance of maintaining this specific acyl-CoA pool. nih.gov

Myristoyl Coenzyme A S Engagement in Broader Biological and Pathological Contexts

Myristoyl Coenzyme A (Myristoyl-CoA) is a critical intermediate in the cellular process of N-myristoylation, a lipid modification that attaches a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) residue of a wide array of eukaryotic and viral proteins. nih.govwikipedia.orgfrontiersin.org This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental to numerous biological processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes. nih.govfrontiersin.orgresearchgate.net The irreversible nature of myristoylation underscores its significance in stably anchoring proteins and facilitating their functional roles within the cell. nih.govfrontiersin.org

Future Directions and Emerging Research Avenues in Myristoyl Coenzyme a Biology

Comprehensive Myristoylome Mapping and Proteomic Characterization

A primary goal in the field is the complete identification of all myristoylated proteins within a cell, collectively known as the myristoylome. Early efforts have identified over 200 N-myristoylated proteins in humans, but this is likely an underestimation. crick.ac.uk Future research will focus on global profiling of both co- and post-translationally N-myristoylated proteomes in various human cell types and disease states. researchgate.net

Advanced chemical proteomics strategies are at the forefront of this effort. These methods often involve metabolically labeling cells with myristic acid analogues that contain a bio-orthogonal handle, such as an alkyne or azide (B81097) group. crick.ac.uknih.gov These tagged proteins can then be selectively captured and identified using mass spectrometry. creative-proteomics.com This approach has already led to the identification of over 100 N-myristoylated proteins, with the vast majority being newly discovered at their natural expression levels. researchgate.net

Future work will aim to expand these inventories across different organisms, tissues, and developmental stages. For instance, recent studies in Toxoplasma gondii have provided experimentally-validated libraries of myristoylated proteins, offering insights into the myristoylomes of other Apicomplexan parasites. elifesciences.org A key challenge will be to not only identify these proteins but also to quantify the extent of myristoylation, which can provide insights into the regulation and stoichiometry of this modification. creative-proteomics.com

Table 1: Selected Examples of Recently Identified Myristoylated Proteins

| Protein | Organism/Cell Line | Function | Reference |

| SAMM50 | Human | Mitochondrial outer membrane protein | nih.gov |

| TOMM40 | Human | Component of the MIB complex | nih.gov |

| MIC19 | Human | Component of the MIB complex | nih.gov |

| MIC25 | Human | Component of the MIB complex | nih.gov |

| MIC7 | Toxoplasma gondii | Microneme protein important for host cell penetration | elifesciences.org |

Advanced Structural Biology of Myristoyl Coenzyme A-Interacting Enzymes and Protein Complexes

Understanding the three-dimensional structures of enzymes that bind myristoyl-CoA, primarily N-myristoyltransferases (NMTs), is crucial for deciphering their mechanism and for the development of specific inhibitors. nih.gov While the crystal structures of NMT1 and NMT2 have been solved, providing insights into their substrate-binding pockets, there is still much to learn. researchgate.netresearchgate.net

Future research will leverage advances in structural biology techniques like cryo-electron microscopy (cryo-EM) to study these enzymes in more native-like states, including in complex with their protein substrates and regulatory partners. nrel.govyoutube.com This will be particularly important for understanding the dynamics of the myristoylation reaction and how substrate specificity is achieved.

Furthermore, the structural basis of how myristoylation influences protein-protein interactions is an emerging area of interest. A notable example is the interaction between the myristoylated CAP-23/NAP-22 protein and calmodulin, where the myristoyl group inserts into a hydrophobic tunnel in calmodulin, representing a novel binding mode. embopress.org Elucidating the structures of more myristoylated protein complexes will reveal the diverse ways this lipid modification can mediate cellular signaling.

Mechanistic Elucidation of Non-Canonical Myristoylation and Its Physiological Impact

While myristoylation typically occurs at an N-terminal glycine (B1666218) residue, a process known as canonical myristoylation, recent evidence has pointed to the existence of non-canonical myristoylation events. wikipedia.org This includes the attachment of myristate to internal glycine residues exposed after proteolytic cleavage, as well as modifications on other amino acids like lysine (B10760008) and cysteine. nih.gov

A key example of non-canonical myristoylation occurs during apoptosis, where caspase cleavage of proteins like Bid and PAK2 exposes new N-terminal glycine residues that can then be myristoylated. nih.gov This post-translational modification is critical for the proper localization and pro-apoptotic function of these proteins. nih.gov Research has also uncovered that AMPKβ subunit myristoylation is necessary for its recruitment to damaged mitochondria to regulate mitophagy. elsevierpure.com

Future studies will aim to systematically identify the full scope of non-canonically myristoylated proteins and the enzymes responsible for these modifications. Understanding the physiological triggers and functional consequences of these atypical myristoylation events will open up new avenues for understanding cellular regulation in health and disease.

Systems Biology Approaches to Model Myristoyl Coenzyme A Metabolism and Regulation

Myristoyl-CoA is a central node in cellular metabolism, with its levels being influenced by both fatty acid synthesis and degradation pathways. researchgate.net A systems biology approach, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), will be essential for creating comprehensive models of myristoyl-CoA metabolism and its regulation. arxiv.orge-enm.org

These models will help to predict how perturbations in various metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway or glycolysis, affect the availability of myristoyl-CoA for protein myristoylation. researchgate.net For example, studies in microalgae have used integrated transcriptome and co-expression network analysis to identify key genes, like acetyl-CoA synthetase, that are crucial for lipid biosynthesis under different growth conditions. nih.gov

By applying similar approaches to mammalian systems, researchers can gain a deeper understanding of the complex interplay between different metabolic networks and the myristoylation machinery. researchgate.net This will be critical for predicting how metabolic dysregulation in diseases like cancer might impact the myristoylome and downstream signaling pathways.

Development of Novel Chemical Probes and Biosensors for Myristoyl Coenzyme A and Myristoylation

To study the dynamic processes of myristoyl-CoA metabolism and protein myristoylation in living cells, there is a pressing need for advanced chemical probes and biosensors. nih.gov Current methods often rely on metabolic labeling with myristic acid analogues, which can be used for both biochemical detection and cellular imaging. nih.gov

Future efforts will focus on developing more sensitive and specific probes. This includes the creation of "smart" probes that might, for example, fluoresce only upon being incorporated into a protein. The development of validated, potent, and specific inhibitors of NMTs, such as IMP-366 and IMP-1088, serve as crucial chemical tools to probe the functional consequences of blocking myristoylation. nih.govmerckmillipore.com

Furthermore, the development of genetically encoded biosensors will allow for real-time monitoring of myristoyl-CoA levels in different subcellular compartments. Recently, a semisynthetic biosensor for Coenzyme A was developed using a GFP-HaloTag fusion protein, demonstrating the feasibility of this approach. nih.gov Similar strategies could be adapted to create specific biosensors for myristoyl-CoA. Additionally, FRET-based biosensors, termed NANOMS, have been engineered to detect the membrane anchorage of N-myristoylated proteins and can be used to screen for inhibitors of this process. plos.org

Table 2: Examples of Tools for Studying Myristoylation

| Tool Type | Specific Example | Application | Reference |

| Chemical Probe | Alkyne-bearing Myristic Acid Analogue (YnMyr) | Metabolic labeling for proteomic analysis | researchgate.net |

| Chemical Probe | 12-azidododecanoate | Bio-orthogonal analog for non-radioactive detection of myristoylated proteins | nih.gov |

| NMT Inhibitor | IMP-1088 | Potent and specific inhibition of NMT1 and NMT2 | nih.gov |

| Biosensor | NANOMS (NANOclustering and Myristoylation Sensors) | FRET-based sensor for detecting membrane anchorage of myristoylated proteins | plos.org |

| Biosensor | GFP-HaloTag fusion protein | Semisynthetic biosensor for Coenzyme A levels | nih.gov |

Q & A

Q. What are the optimal storage and handling conditions for myristoyl Coenzyme A (ammonium salt) to ensure stability in experimental workflows?

Myristoyl Coenzyme A (ammonium salt) is highly sensitive to temperature and oxidation. For short-term use (≤1 week), dissolve the compound in deoxygenated water or nitrogen-purged buffers and store at 2–8°C. For long-term stability, store the lyophilized powder at <–20°C , where it remains viable for ≥1 year . Avoid repeated freeze-thaw cycles, as this accelerates hydrolysis. Always prepare fresh working solutions to minimize degradation.

Q. How can researchers verify the purity and integrity of myristoyl Coenzyme A (ammonium salt) prior to experimental use?

Use thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol:water (10:10:3, v/v) to assess purity. A single spot on TLC with Rf matching reference standards confirms ≥99% purity . Mass spectrometry (exact mass: ~977.89 Da for free acid form) and nuclear magnetic resonance (NMR) can further validate structural integrity . Batch-specific certificates of analysis from suppliers should include these metrics.

Q. What solvent systems are compatible with myristoyl Coenzyme A (ammonium salt) for preparing stock solutions?

The compound dissolves in water , methanol:water mixtures (e.g., 80:20:2 v/v chloroform:methanol:water), or nitrogen-purged buffers. Avoid dimethyl sulfoxide (DMSO) unless explicitly validated, as residual oxygen in DMSO may degrade the acyl-CoA moiety . For lipid-phase experiments, use chloroform:methanol mixtures with controlled pH to prevent hydrolysis.

Advanced Research Questions

Q. How does the ammonium salt form of myristoyl Coenzyme A influence its biochemical activity compared to other counterions (e.g., lithium or sodium salts)?

The ammonium counterion enhances aqueous solubility compared to lithium salts, which are more hydrophobic. This property is critical for in vitro enzymatic assays (e.g., N-myristoyltransferase studies), where solubility directly impacts substrate availability. However, lithium salts may be preferred for lipid bilayer studies due to reduced charge interference . Always validate counterion compatibility with your experimental system.

Q. What experimental strategies can resolve discrepancies in DGAT (diacylglycerol acyltransferase) activity assays using myristoyl Coenzyme A as a substrate?

Discrepancies may arise from substrate specificity or competing hydrolysis. To address this:

- Control experiments : Include microsome fractions without acyl-CoA to quantify background TAG synthesis .

- Hydrolysis mitigation : Add 1–2 mM dithiothreitol (DTT) to buffers to stabilize thioester bonds.

- Substrate specificity : Test alternative acyl-CoA chain lengths (e.g., C8:0 or C16:0 CoA) to confirm enzyme preference .

Cross-validate results with radiolabeled substrates if available.

Q. How can researchers design experiments to study the role of myristoyl Coenzyme A in protein myristoylation kinetics?

- Enzyme kinetics : Use recombinant N-myristoyltransferase (NMT) and quantify reaction rates via HPLC or fluorescence-based assays (e.g., dansyl-labeled peptide substrates).

- Competition assays : Introduce non-hydrolyzable analogs (e.g., myristoyl-CoA sulfamate) to distinguish covalent binding from non-specific interactions .

- Structural studies : Employ cryo-EM or X-ray crystallography with myristoyl-CoA-bound NMT to map active-site interactions .

Q. What are the implications of myristoyl Coenzyme A’s chain length in modulating lipid-protein interactions in membrane biology?

The 14-carbon myristoyl chain enables dual-anchoring mechanisms : hydrophobic insertion into membranes and electrostatic interactions with cationic lipid headgroups. To study this:

- Bilayer models : Use synthetic liposomes with varying phospholipid compositions.

- FRET assays : Label myristoylated proteins and track membrane localization in real time .

- Salt-dependent studies : Compare ammonium salt effects on surfactant foam stability (e.g., myristoyl β-alanine vs. taurine derivatives) to infer interfacial behavior .

Methodological Notes

- Critical micelle concentration (CMC) : For surfactant studies, determine CMC via surface tension measurements (Wilhelmy plate method) to avoid artifact-prone detergent effects .

- Data normalization : In enzyme assays, express activity as nmol/min/mg protein, subtracting background signals from negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。